Macaridine

Übersicht

Beschreibung

Macaridine is an alkaloid compound derived from the plant Lepidium meyenii, commonly known as Maca or Peruvian ginseng. This plant is native to the high-altitude regions of the Andes in Peru and has been traditionally used for its nutritional and medicinal properties. This compound is one of the bioactive constituents of Maca, contributing to its various health benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of macaridine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of a benzylamine derivative with a pyridine carboxaldehyde under acidic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Macaridine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.

Biology: Investigated for its effects on cellular processes and its potential as a natural antioxidant.

Medicine: Studied for its potential therapeutic effects, including neuroprotection, anti-inflammatory properties, and enhancement of sexual function.

Wirkmechanismus

Macaridine is structurally similar to other alkaloids found in Lepidium meyenii, such as lepidiline and macapyrrolin. it is unique in its specific molecular structure and bioactivity. Compared to lepidiline, this compound has a different substitution pattern on the pyridine ring, leading to distinct chemical and biological properties. Macapyrrolin, on the other hand, has a different core structure, making this compound unique in its class .

Vergleich Mit ähnlichen Verbindungen

- Lepidiline

- Macapyrrolin

- Macamide

- Macaene

Macaridine’s unique structure and bioactivity make it a compound of significant interest in scientific research and industrial applications.

Biologische Aktivität

Macaridine, a compound derived from Lepidium meyenii (commonly known as maca), has garnered attention for its potential biological activities. This article delves into the various aspects of this compound's biological effects, including its neuroprotective properties, influence on sexual health, and metabolic benefits.

Chemical Profile

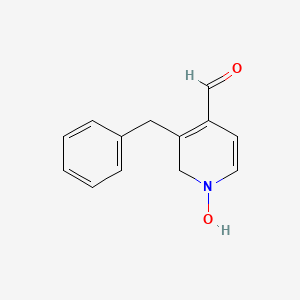

This compound is classified as an alkaloid and is part of a broader category of compounds found in maca, which includes macamides and macaenes. These compounds contribute to the overall health benefits attributed to maca. The detailed chemical analysis of this compound reveals its structure as a benzylated derivative of 1,2-dihydro-N-hydroxypyridine, which is significant for its biological interactions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. In a zebrafish model induced with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), fractions containing this compound demonstrated significant neuroprotection. The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was identified as a possible mechanism for these effects .

Key Findings:

- Model Used : MPTP-induced zebrafish.

- Active Fractions : 80% methanol elution fraction (Fr 5) showed the strongest neuroprotective activity.

- Mechanism : Inhibition of AChE and BuChE.

Sexual Health Benefits

This compound has also been studied for its effects on sexual health. Clinical trials indicate that maca root extracts, which contain this compound, may improve sexual desire and function in both men and women. A randomized controlled trial involving 175 adults showed that daily administration of red or black maca led to enhanced sexual desire and overall well-being .

Clinical Study Overview:

- Participants : 175 adults.

- Dosage : 3 g daily for 12 weeks.

- Outcomes : Improved sexual desire and mood.

Metabolic Effects

The metabolic benefits of this compound are noteworthy. Research indicates that maca can positively influence metabolic regulation, gastrointestinal health, and cardio-protection. Specific studies have pointed to its potential in regulating blood pressure and enhancing muscle growth through its bioactive metabolites .

Summary of Metabolic Activities:

- Cardioprotection : Potential antihypertensive properties.

- Muscle Growth : Enhancements observed in physical performance.

- Gastrointestinal Health : Positive effects noted in gut health.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Study on Depression : Maca extracellular vesicles exhibited antidepressant effects in mice subjected to unpredictable chronic mild stress (UCMS), indicating potential mental health benefits .

- Prostate Health : Research involving red maca demonstrated a reduction in prostate weight without affecting testosterone levels, suggesting a unique mechanism distinct from conventional treatments like finasteride .

Eigenschaften

IUPAC Name |

3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSAQLJHWJOCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405914-36-5 | |

| Record name | Macaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405914365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MACARIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43Q2OVD5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.